4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
Description
This compound features a bicyclic imidazo[1,2-b]pyridazin core substituted with a 2-methyl group at position 2. A piperidine-1-carboxamide moiety is linked via an oxymethyl bridge to the imidazo[1,2-b]pyridazin system. The carboxamide nitrogen is further substituted with a (oxolan-2-yl)methyl group (tetrahydrofuran-derived side chain). However, specific pharmacological data for this compound are unavailable in the provided evidence.
Properties
IUPAC Name |
4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-14-12-24-17(21-14)4-5-18(22-24)27-13-15-6-8-23(9-7-15)19(25)20-11-16-3-2-10-26-16/h4-5,12,15-16H,2-3,6-11,13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWPVTXKYRJLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by case studies and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 390.4 g/mol. The IUPAC name is 2-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one .
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O2 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 2-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
| InChI Key | UCWLJTWEENWMEX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Starting from 2-methylimidazo[1,2-b]pyridazin-6-yl derivatives , it is reacted with piperidine and other functional groups under controlled conditions. Common reagents include bromine and sodium methoxide, which facilitate the formation of the complex structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit certain enzymatic activities or alter signal transduction pathways. For instance, compounds with similar structures have shown to act on acetylcholinesterase (AChE) and urease, indicating potential therapeutic applications in neurodegenerative diseases and infections.
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example:
- In vitro studies demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Compounds in this class have shown significant inhibition against AChE, which is crucial for treating conditions like Alzheimer's disease.
Case Studies
- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of synthesized piperidine derivatives on urease and AChE. The most active derivatives exhibited IC50 values as low as 0.63 µM for AChE inhibition, showcasing their potential in pharmacological applications .
- Antimicrobial Screening : Another study assessed the antibacterial activity of various synthesized compounds against multiple bacterial strains. The results indicated that certain derivatives had strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs are compared below based on core heterocycles, substituents, and pharmacological targets:
Key Observations:
Core Heterocycle Differences:
- The target compound and ’s analog share the imidazo[1,2-b]pyridazin core, while capmatinib uses an imidazo[1,2-b][1,2,4]triazin core. The latter has an additional nitrogen atom, which may enhance binding selectivity in kinase targets .
- Imidazo[1,2-b]pyridazin derivatives are less common in approved drugs but show promise in preclinical studies for kinase modulation .
Substituent Impact on Pharmacokinetics: The oxolan-2-ylmethyl group in the target compound may improve metabolic stability compared to capmatinib’s quinoline group, which is prone to oxidation.
Fluorine Substitution:
- Fluorine is absent in the target compound but present in capmatinib (2-fluoro substituent) and ’s analog (fluorophenyl). Fluorine often enhances binding affinity and metabolic stability in kinase inhibitors .
Functional and Pharmacological Implications
- Capmatinib (c-Met Inhibitor): Approved for NSCLC, capmatinib’s imidazo[1,2-b][1,2,4]triazin core and quinoline substituent are critical for c-Met binding. The target compound’s imidazo[1,2-b]pyridazin core may target similar pathways but with altered selectivity due to structural differences .
Preparation Methods
Preparation of 2-Methylimidazo[1,2-b]pyridazin-6-ol
The imidazo[1,2-b]pyridazine core is synthesized via cyclization reactions. A representative method involves condensing 3-amino-6-methylpyridazine with α-haloketones or α-bromoacetophenone derivatives under basic conditions. For instance, heating 3-amino-6-methylpyridazine with bromoacetone in ethanol at reflux yields 2-methylimidazo[1,2-b]pyridazine. Subsequent oxidation or hydroxylation at the 6-position is achieved using hydrogen peroxide in acetic acid, producing 2-methylimidazo[1,2-b]pyridazin-6-ol.
Key Reaction Conditions
Functionalization of Piperidine-1-carboxamide
The piperidine carboxamide scaffold is constructed through a coupling reaction between piperidine-4-methanol and an isocyanate or carbamoyl chloride. For example, treating piperidine-4-methanol with oxolan-2-ylmethyl isocyanate in dichloromethane (DCM) with triethylamine as a base generates N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide.
Optimization Notes
Assembly of the Target Compound
Etherification of the Imidazo[1,2-b]pyridazine Intermediate
The hydroxyl group at the 6-position of 2-methylimidazo[1,2-b]pyridazin-6-ol undergoes alkylation with a chloromethyl-piperidine derivative. A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitates this step, linking the imidazo[1,2-b]pyridazine moiety to the piperidine ring via an oxymethylene bridge.
Representative Protocol
Final Carboxamide Bond Formation
The piperidine intermediate is coupled with oxolan-2-ylmethylamine using a carbodiimide-mediated reaction. For instance, combining N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM achieves the desired product.
Critical Parameters
-
Molar ratio: 1:1.2 (piperidine:amine)
-
Purification: Silica gel chromatography (eluent: ethyl acetate/methanol 9:1)
Reaction Optimization and Challenges
Solvent and Temperature Effects
Sealed-tube reactions at elevated temperatures (130–140°C) enhance reaction rates for sterically hindered intermediates, as demonstrated in analogous syntheses of bicyclic piperidine derivatives. For example, heating with triethylamine in a sealed tube at 130°C for 6 hours improved yields by 20% compared to open-flask conditions.
Purification Strategies
Crude products are purified via column chromatography using gradients of ethyl acetate and methanol (95:5 to 90:10). Recrystallization from ethanol/water mixtures (7:3) further enhances purity (>98% by HPLC).
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Imidazo[1,2-b]pyridazine synthesis | 70 | 95 |
| Piperidine coupling | 85 | 97 |
| Final assembly | 75 | 98 |
Scale-Up Considerations
Industrial-scale production requires optimizing solvent recovery and minimizing hazardous reagents. Replacing DEAD with safer alternatives like ADDP (1,1′-(azodicarbonyl)dipiperidine) reduces toxicity risks. Continuous-flow reactors improve efficiency for high-temperature steps, achieving 90% yield at kilogram scale .
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound, and what methodological challenges arise during its preparation?
The synthesis involves multi-step reactions, including nucleophilic substitutions, coupling of heterocyclic moieties, and carboxamide bond formation. A critical challenge is steric hindrance due to the bulky imidazo[1,2-b]pyridazine and oxolane groups, which may reduce reaction yields. Methodological solutions include:
- Optimized coupling conditions : Use of catalysts like Pd-based reagents for Suzuki-Miyaura couplings (where applicable) to link aromatic systems .
- Temperature control : Maintaining low temperatures (~0–5°C) during sensitive steps (e.g., imidazo-pyridazine ring closure) to prevent side reactions .
- Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures to isolate high-purity intermediates .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
- 1H/13C NMR : Critical for verifying substituent positions, especially the methyl group on the imidazo[1,2-b]pyridazine and the oxolane’s stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine or fluorine if present) .
- IR Spectroscopy : Confirms functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) .
Advanced: How can researchers optimize reaction yields when introducing the oxolane (tetrahydrofuran) methyl group?
The oxolane moiety’s hydrophobicity complicates solubility in polar solvents. Strategies include:
- Solvent selection : Use tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reactant miscibility .
- Protection/deprotection : Temporarily protect the oxolane’s oxygen with tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during coupling steps .
- Catalytic activation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency .
Advanced: How can contradictory biological activity data for imidazo[1,2-b]pyridazine derivatives be resolved in structure-activity relationship (SAR) studies?
Discrepancies often arise from variations in assay conditions or off-target effects. Methodological solutions:
- Standardized assays : Use uniform protocols (e.g., fixed ATP concentrations in kinase inhibition assays) to minimize variability .
- Computational docking : Compare binding poses of this compound with analogs (e.g., imidazo[1,2-a]pyrimidines) to identify critical interactions with targets like kinases .
- Metabolic profiling : Evaluate cytochrome P450 interactions to rule out false negatives/positives due to rapid metabolism .
Advanced: What computational approaches are recommended to predict this compound’s target selectivity and off-target risks?
- Molecular dynamics simulations : Model interactions with lipid bilayers to assess membrane permeability and blood-brain barrier penetration .
- Pharmacophore mapping : Align key functional groups (e.g., the carboxamide and oxolane methyl) with known active sites (e.g., adenosine triphosphate (ATP)-binding pockets) .
- Off-target screening : Use tools like SwissTargetPrediction to rank potential interactions with GPCRs or ion channels .
Advanced: How can researchers design analogs to improve this compound’s pharmacokinetic profile without compromising activity?
- Bioisosteric replacement : Substitute the oxolane with morpholine to enhance solubility while retaining hydrogen-bonding capacity .
- Prodrug strategies : Convert the carboxamide to a methyl ester to improve oral bioavailability, with enzymatic cleavage in vivo .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., methyl groups on imidazo-pyridazine) for deuteration or fluorination .
Advanced: What experimental controls are critical when evaluating this compound’s enzymatic inhibition in vitro?
- Negative controls : Include assays with heat-inactivated enzymes to confirm activity is enzyme-dependent .
- Reference inhibitors : Compare IC50 values against standard inhibitors (e.g., staurosporine for kinases) to contextualize potency .
- Solvent controls : Use DMSO concentrations ≤0.1% to avoid solvent interference in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
